molecular formula C10H11F2N5O B2865795 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 2320224-57-3

3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2865795
CAS No.: 2320224-57-3
M. Wt: 255.229
InChI Key: XWWBQENNFLBGOC-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyrazole ring, making it a unique and valuable molecule in various scientific fields.

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(1-methylpyrazol-3-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O/c1-16-4-3-7(14-16)13-10(18)6-5-17(2)15-8(6)9(11)12/h3-5,9H,1-2H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBQENNFLBGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CN(N=C2C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with difluoromethylating agents. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. These methods are optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 3-(difluoromethyl)-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

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